molecular formula C9H7NO2S2 B044313 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole CAS No. 121942-09-4

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole

Cat. No. B044313
M. Wt: 225.3 g/mol
InChI Key: XQQGHVZVIRGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTB belongs to the family of benzothiazoles, which have been extensively studied for their biological and pharmacological properties. In

Scientific Research Applications

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and luminescent materials.

Mechanism Of Action

The exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood. However, studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to interact with various proteins and enzymes, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.

Biochemical And Physiological Effects

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to induce apoptosis in cancer cells through various mechanisms.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its versatility and potential applications in various fields. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its potential toxicity, which requires careful handling and safety precautions. In addition, the exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood, which limits its potential applications and requires further research.

Future Directions

There are several future directions for the research and development of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. One potential direction is the investigation of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the optimization of the synthesis method and purification techniques to enhance the yield and purity of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. In addition, the development of functional materials based on 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is an exciting area of research that has the potential to lead to the development of new technologies and applications.

properties

CAS RN

121942-09-4

Product Name

5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12)

InChI Key

XQQGHVZVIRGWFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=S)S2

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=S)S2

synonyms

5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitro-phenylacetic acid (25.0 g, 0.116 mol) in 1N aqueous NaOH (143 mL, 0.143 mol) was added to preformed polysulfide solution (from 72.42 g, 0.301 mol of Na2S.9H2O, 26.87 g, 0.837 mol of S, and 74 mL of H2O) at 50° C. The resulting mixture was mechanically stirred as the temperature of the oil bath was gradually increased to 115° C. over 10 min. The mixture was stirred at that temperature for two hours then allowed to cool to room temperature over two hours. Carbon disulfide (13.9 mL, 0.231 mol) was added and the reaction flask was placed in a 50° C. oil bath. The reaction mixture was stirred at that temperature for 18 hours then cooled in an ice bath, stirred, and acidified by cautious addition of glacial acetic acid (50 mL). The mixture was filtered and the filter cake was washed with water. The solid was stirred with sodium carbonate (30.7 g, 0.29 mol) in water then filtered to remove sulfur. The filtrate was cooled in an ice-bath and gradually acidified to pH 3.3 by addition of 6N HCl (100 mL). The precipitate was collected, washed with ice-cold water (100 mL) and dried in vacuo to a pale brown solid (21.5 g, 82%). This crude product was recrystallized from ethanol to afford 5-carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a pale brown solid (14.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
143 mL
Type
reactant
Reaction Step One
[Compound]
Name
polysulfide
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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